(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile CAS 198226-53-8 properties
(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile CAS 198226-53-8 properties
The following is an in-depth technical guide for (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile , designed for researchers and drug development professionals.
CAS Registry Number: 198226-53-8 Chemical Class: Chiral Aryl Glycidyl Ethers / Benzonitrile Derivatives Primary Application: Key Intermediate for Benzoxaborole Therapeutics
Executive Summary
(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile (CAS 198226-53-8) is a high-value chiral building block used primarily in the synthesis of boron-containing pharmaceutical agents (benzoxaboroles). Its structural core—a benzonitrile scaffold substituted with a chlorine atom and a chiral glycidyl ether—serves as the critical precursor for the construction of the oxaborole ring system found in novel antifungal and anti-inflammatory drugs.
This guide provides a comprehensive technical profile, detailing the physicochemical properties, stereoselective synthesis, and rigorous quality control protocols required to maintain the enantiomeric purity essential for downstream pharmaceutical efficacy.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule is characterized by a 1,2,3-trisubstituted benzene ring. The presence of the chiral oxirane moiety necessitates strict control over stereochemistry during synthesis and storage.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile |
| CAS Number | 198226-53-8 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 223.66 g/mol |
| SMILES | N#Cc1c(Cl)cccc1OC[C@@H]2CO2 |
| Stereochemistry | (R)-Enantiomer (Chiral center at oxirane C2) |
Physical Properties
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85–90 °C (Typical for class; verify experimentally) |
| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate; Insoluble in Water |
| Stability | Moisture sensitive (nitrile/epoxide hydrolysis); Store at 2–8°C under inert atmosphere |
Synthetic Utility & Mechanism
The synthesis of CAS 198226-53-8 relies on the stereoselective O-alkylation of 2-chloro-6-hydroxybenzonitrile . The choice of the chiral glycidyl donor is the critical determinant of the final enantiomeric excess (ee%).
Retrosynthetic Analysis
The formation of the ether linkage preserves the chirality of the glycidyl group if the nucleophilic attack occurs at the primary carbon (C1) of the glycidyl donor.
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Starting Material: 2-chloro-6-hydroxybenzonitrile.
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Chiral Reagent: (R)-Glycidyl-3-nitrobenzenesulfonate (Nosylate) or (R)-Glycidyl Tosylate.
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Mechanism: SN2 Nucleophilic Substitution.
Stereochemical Note: To obtain the (R)-isomer of the ether, one typically employs the (R)-glycidyl sulfonate . The phenoxide attacks the primary carbon (CH₂-OTs), displacing the sulfonate. Since the chiral center (C2) is not the site of reaction, the configuration is retained .
(Note: If using Epichlorohydrin, the mechanism may involve ring-opening and closing, complicating stereocontrol. The Sulfonate route is preferred for high ee%).
Reaction Pathway Diagram
Caption: Stereoselective synthesis via SN2 alkylation with retention of chiral configuration.
Experimental Protocols
Synthesis Procedure (Bench Scale)
Objective: Preparation of 10g of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile.
Reagents:
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2-chloro-6-hydroxybenzonitrile (1.0 eq)
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(R)-Glycidyl-3-nitrobenzenesulfonate (1.1 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Solvent: DMF or Acetone (dry)
Protocol:
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Activation: Charge a round-bottom flask with 2-chloro-6-hydroxybenzonitrile and DMF. Add K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion.
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Alkylation: Cool the mixture to 0°C. Dropwise add a solution of (R)-Glycidyl-3-nitrobenzenesulfonate in DMF.
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Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]
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Workup: Quench with water/ice. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Isopropanol/Hexane or purify via silica gel flash chromatography to remove unreacted phenols.
Analytical Characterization (Self-Validating)
1. Proton NMR (400 MHz, CDCl₃):
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Aromatic Region: δ 7.50 (d, 1H), 7.42 (t, 1H), 6.95 (d, 1H) — Characteristic 1,2,3-substitution pattern.
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Glycidyl Ether:
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δ 4.35 (dd, 1H, -O-CH H-CH)
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δ 4.05 (dd, 1H, -O-CHH -CH)
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δ 3.40 (m, 1H, Epoxide CH)
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δ 2.90 (t, 1H, Epoxide CH H)
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δ 2.75 (dd, 1H, Epoxide CHH )
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2. Chiral HPLC Method (Enantiomeric Excess):
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Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
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Mobile Phase: Hexane : Isopropanol (90:10).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 220 nm.
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Acceptance Criteria: ee% > 98.0%.
Quality Control & Workflow
To ensure the material is suitable for pharmaceutical use (e.g., Tavaborole analogs), a rigorous QC workflow is required.
Caption: Analytical workflow ensuring chemical and stereochemical integrity.
Handling, Stability & Safety
Hazard Identification
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Acute Toxicity: Nitriles are toxic by ingestion/inhalation. Liberates HCN under strong acidic conditions.
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Genotoxicity: Epoxides are potential alkylating agents; handle as a potential mutagen.
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Skin/Eye: Severe irritant.
Storage Conditions
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Temperature: 2°C to 8°C.
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Atmosphere: Argon or Nitrogen blanket (Hygroscopic).
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Container: Amber glass to prevent photodegradation.
References
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Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)". Journal of Medicinal Chemistry.
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Anacor Pharmaceuticals. (2006). "Boron-containing small molecules as anti-inflammatory agents." World Intellectual Property Organization (Patent WO2006089067).
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PubChem. (2025).[2] "2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile - Compound Summary". National Library of Medicine.
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Organic Syntheses. (2014). "Preparation of Chiral Epoxides via Sulfonates". Org.[3][4] Synth.
